
2-chloro-5-methoxy-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-N-methylpyridin-3-amine typically involves the chlorination of 5-methoxypyridine followed by N-methylation. One common method involves the reaction of 5-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 2-position. The resulting 2-chloro-5-methoxypyridine is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, acids, or ketones.
Reduction Reactions: Products include reduced derivatives of the original compound.
Scientific Research Applications
2-chloro-5-methoxy-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methoxypyridine
- 5-chloro-2-methoxypyridine
- 2-chloro-5-methylpyridine
Comparison
2-chloro-5-methoxy-N-methylpyridin-3-amine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring, along with an N-methyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the N-methyl group can influence the compound’s solubility and its ability to interact with biological targets.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-5-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-3-5(11-2)4-10-7(6)8/h3-4,9H,1-2H3 |
InChI Key |
OGABKGTWUXOUCI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


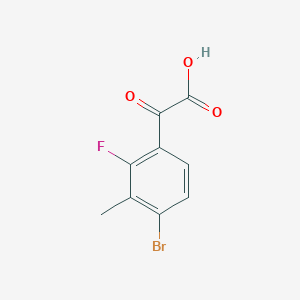

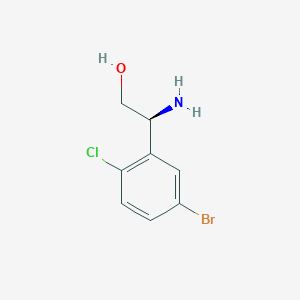
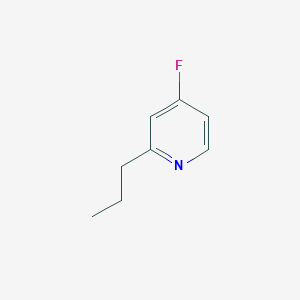
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
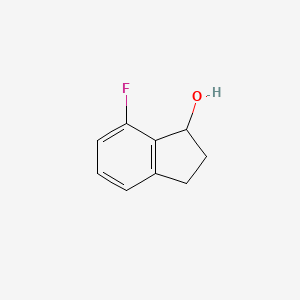
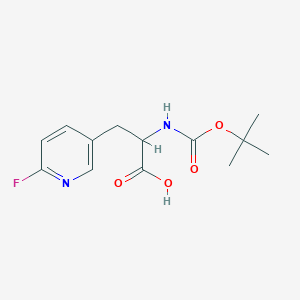
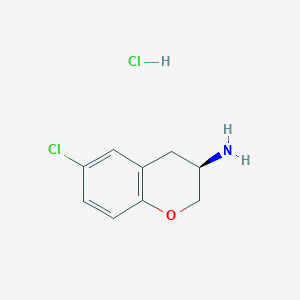
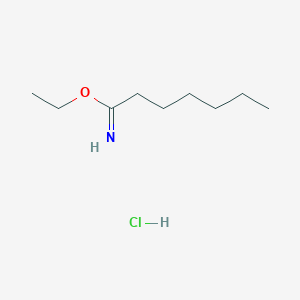
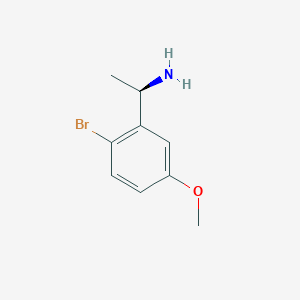
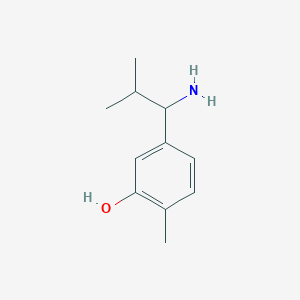
![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
